Bis-PEG25-NHS ester, also known as bis(N-hydroxysuccinimidyl)-PEG25, is a linear homobifunctional crosslinking reagent containing two N-hydroxysuccinimide (NHS) ester groups linked by a polyethylene glycol (PEG) spacer arm with a molecular weight of 25 kDa [, , ]. This compound is widely used in various fields of scientific research, including bioconjugation, surface modification, and drug delivery. Its popularity stems from the highly reactive NHS ester groups that readily react with primary amines (-NH2), enabling the covalent attachment of molecules, nanoparticles, or surfaces [, , , ].
Bis-PEG25-NHS ester is a chemical compound that belongs to the family of polyethylene glycol derivatives, specifically designed as a cross-linking reagent. It features a polyethylene glycol chain with a molecular weight of approximately 1413.55 g/mol and contains two N-hydroxysuccinimide functional groups. These N-hydroxysuccinimide groups are highly reactive towards primary amines, making Bis-PEG25-NHS ester an essential tool in bioconjugation processes, particularly in drug research and development. It facilitates the formation of stable amide bonds with proteins, peptides, and other biomolecules, enhancing their solubility and stability for various applications in biomedical fields .
Bis-PEG25-NHS ester is classified under linkers used in bioconjugation and drug delivery systems. It is particularly relevant in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). The compound is commercially available from multiple suppliers, including AxisPharm and MedChemExpress, which provide detailed specifications regarding its purity and applications .
The synthesis of Bis-PEG25-NHS ester typically involves the reaction of a suitable polyethylene glycol derivative with N-hydroxysuccinimide in the presence of activating agents. The process generally follows these steps:
This method allows for control over the molecular weight and functionalization of the resulting product, which is critical for its application in bioconjugation .
The molecular structure of Bis-PEG25-NHS ester consists of a long polyethylene glycol chain terminated at both ends by N-hydroxysuccinimide groups. This structure can be represented as follows:
Where PEG represents the polyethylene glycol unit. The specific arrangement allows for flexibility and solubility in aqueous environments, which is vital for biological applications .
Bis-PEG25-NHS ester participates in several chemical reactions primarily involving primary amines. The key reaction mechanism includes:
This reactivity profile makes it suitable for creating stable bioconjugates that can be used in therapeutic applications .
The mechanism by which Bis-PEG25-NHS ester functions involves its ability to selectively react with primary amines to form covalent bonds. This process can be outlined as follows:
This mechanism allows for precise control over bioconjugation processes, enabling researchers to create specific conjugates for targeted drug delivery or imaging .
Bis-PEG25-NHS ester has numerous scientific applications, including:
The versatility and effectiveness of Bis-PEG25-NHS ester make it a valuable compound in modern biochemical research and pharmaceutical development .
Bis-PEG25-NHS ester represents a specialized class of homobifunctional crosslinkers characterized by two identical N-hydroxysuccinimide (NHS) ester groups connected through a 25-unit polyethylene glycol spacer. This compound (CAS 2221948-96-3/1008402-79-6) features a molecular weight of 1,413.55 Da and a chemical formula of C₆₂H₁₁₂N₂O₃₃, enabling precise conjugation between primary amine-containing biomolecules [1] [5]. Its design addresses critical challenges in bioconjugation science, including water solubility limitations, molecular flexibility, and reaction heterogeneity. The PEG25 spacer creates an extended hydrophilic bridge (~100 Å) that maintains distance between conjugated entities while enhancing aqueous solubility – a property essential for biological applications where hydrophobic interactions can cause aggregation or precipitation [1] [9]. As pharmaceutical development increasingly focuses on complex biologics and targeted delivery systems, homobifunctional NHS-PEG-NHS reagents have emerged as indispensable tools for creating stable, well-defined bioconjugates with preserved bioactivity [2] [10].
The development of NHS-ester chemistry traces back to the 1950s-1960s when researchers sought efficient amine-targeting reactions. Traditional NHS esters react with primary amines (-NH₂) under physiological pH (7.2-9.0) to form stable amide bonds, releasing N-hydroxysuccinimide as a benign byproduct [10]. Despite their utility, conventional NHS esters faced significant limitations:
The integration of PEG spacers marked a transformative advancement. Bis-PEG25-NHS ester exemplifies this evolution, where the 25-ethylene oxide unit spacer addresses multiple limitations simultaneously. The hydrophilic PEG environment shields the NHS ester from aqueous hydrolysis, extending functional half-life, while the spacer length provides steric accommodation that improves reaction efficiency with buried amine targets [1] [6]. Additionally, PEGylation eliminates the need for organic co-solvents at working concentrations, preserving biomolecule integrity [5] [9].
Table 1: Comparative Properties of NHS-Ester Technologies
NHS-Ester Type | Solubility Profile | Optimal pH Range | Half-Life at pH 8.0 | Spacer Arm |
---|---|---|---|---|
Conventional NHS ester | Organic solvent required | 7.2-8.5 | ~30 minutes | None |
Sulfo-NHS ester | Aqueous soluble | 7.2-8.5 | ~20 minutes | Short (∼4-7 Å) |
Bis-PEG25-NHS ester | Aqueous soluble | 8.3-8.5 | >60 minutes | Extended (∼100 Å) |
Modern applications leverage the pH-dependent reactivity profile (optimal at pH 8.3-8.5) to favor N-terminal labeling when combined with specialized strategies, though lysine targeting remains predominant in standard protocols [3] [6]. Recent innovations described in Bioconjugate Techniques highlight engineered approaches where PEG-enhanced NHS esters enable stoichiometric control previously unattainable with small-molecule analogs – particularly valuable in antibody-drug conjugate (ADC) manufacturing where drug-antibody ratio (DAR) impacts efficacy and toxicity [10].
Discrete PEG (dPEG®) technology represents a paradigm shift from traditional polydispersed PEG synthesis. Unlike conventional PEG polymers produced through ethylene oxide polymerization – yielding Poisson distributions of chain lengths with dispersity indexes (Đ) >1.01 – dPEG® employs stepwise, organic synthesis to create monodisperse molecules with single molecular weights (Đ=1) [4] [7] [9]. This precision engineering eliminates batch-to-batch variability and ensures reproducible bioconjugation outcomes critical for pharmaceutical applications.
Bis-PEG25-NHS ester benefits from this technological foundation, providing:
Table 2: Molecular Characteristics of PEG Spacer Technologies
PEG Type | Synthesis Method | Dispersity (Đ) | Molecular Weight Control | Representative Product |
---|---|---|---|---|
Polydispersed PEG | Polymerization | 1.01-1.10 (low MW) >1.1 (high MW) | Average MW (±10-15%) | PEG2500 NHS ester |
Monodispersed PEG (dPEG®) | Stepwise synthesis | 1.0 | Exact MW (±<0.5%) | Bis-PEG25-NHS ester |
"Monodisperse" Chromatographed PEG | Polymerization + purification | 1.01-1.05 | Narrow range (±3-5%) | N/A |
The pharmaceutical impact of dPEG® technology is evidenced in ADC development. Products like Zynlonta® incorporate monodisperse PEG linkers between valine-citrulline cleavable sequences and cytotoxic payloads, enhancing solubility while maintaining protease accessibility [9]. Similarly, Bis-PEG25-NHS ester enables controlled nanostructure assembly through amine-directed crosslinking, as demonstrated in nanoparticle drug delivery systems where uniform PEG density prevents opsonization and extends circulation half-life [5] [7]. Vector Laboratories' mass spectrometry comparisons visually demonstrate the superiority of dPEG® technology: while traditional PEG1000 shows a broad peak cluster (600-1500 Da), Bis-PEG24-acid displays a single peak at 1146.355 Da [4].
Homobifunctional and heterobifunctional PEG linkers serve complementary roles in bioconjugation strategies, with Bis-PEG25-NHS ester epitomizing the symmetrical NHS-PEG-NHS architecture. This section examines their distinct characteristics:
Homobifunctional PEG Linkers (e.g., Bis-PEG25-NHS ester)
Heterobifunctional PEG Linkers (e.g., Maleimide-PEG-NHS)
Table 3: Functional Comparison of Bifunctional PEG Linker Architectures
Parameter | Homobifunctional Linkers | Heterobifunctional Linkers |
---|---|---|
Reactive Group Symmetry | Identical ends (e.g., NHS-PEG-NHS) | Different ends (e.g., NHS-PEG-Maleimide) |
Conjugation Chemistry | Single reaction type | Orthogonal reactions |
Assembly Process | Single-step | Multi-step with purification |
Structural Outcome | Symmetric conjugates | Directional conjugates |
Polymerization Risk | Moderate to high | Low |
Primary Advantages | Simplicity, cost-efficiency | Site-specificity, controlled assembly |
Key Limitations | Potential heterogeneity | Complex synthesis and purification |
Bis-PEG25-NHS ester excels in applications requiring water-soluble bridges between amine-rich interfaces. For example:
Notably, the PEG25 spacer length specifically addresses the "PEG length dilemma" – sufficiently long to reduce steric interference (>40 atoms), yet compact enough to avoid payload entanglement during PROTAC ternary complex formation [5]. This balance positions Bis-PEG25-NHS ester as a versatile crosslinker bridging the gap between short-chain homobifunctional reagents (e.g., DSG, 7.7 Å) and larger polymer counterparts (e.g., PEG3400, >200 Å), offering precision that polydispersed alternatives cannot achieve [7] [9].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: